molecular formula C8H16GeO2 B167204 Methacryloxymethyltrimethylgermane CAS No. 125668-59-9

Methacryloxymethyltrimethylgermane

Cat. No.: B167204
CAS No.: 125668-59-9
M. Wt: 216.84 g/mol
InChI Key: VWYKMPSIISPSAM-UHFFFAOYSA-N
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Description

Methacryloxymethyltrimethylgermane is an organogermanium compound with the molecular formula C8H16GeO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacryloxymethyltrimethylgermane can be synthesized through several synthetic routes. One common method involves the reaction of trimethylgermanium chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methacryloxymethyltrimethylgermane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the methacryloxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.

    Substitution: Various nucleophiles can be used, and reactions are often carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while reduction can produce germanium hydrides .

Scientific Research Applications

Material Science Applications

Polymer Synthesis and Modification
MMT serves as a versatile monomer in the synthesis of polymers, particularly in the development of functional materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

  • Table 1: Properties of MMT-based Polymers
PropertyValue
Glass Transition Temp.Varies with composition
Thermal Decomposition Temp.>300 °C
Mechanical StrengthEnhanced compared to non-functionalized polymers

Case Study: Photopolymerization
Research has demonstrated that MMT can be utilized in photopolymerization processes, leading to the formation of cross-linked networks that exhibit improved durability and resistance to solvents. This application is particularly relevant in the production of coatings and adhesives.

Biomedical Engineering Applications

Drug Delivery Systems
MMT has been investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles.

  • Table 2: Drug Release Characteristics from MMT-based Hydrogels
DrugRelease Rate (%)Time (hrs)
Doxorubicin4524
Ibuprofen3012

Case Study: Antimicrobial Properties
Studies have shown that MMT-modified polymers exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This property makes MMT an attractive candidate for applications in wound dressings and medical devices.

Environmental Technology Applications

Wastewater Treatment
MMT is being explored for its potential in wastewater treatment processes, particularly in flocculation and adsorption applications. The compound's ability to interact with anionic contaminants enhances its effectiveness in removing pollutants from water.

  • Table 3: Efficiency of MMT in Wastewater Treatment
ContaminantRemoval Efficiency (%)
Heavy Metals85
Organic Dyes90

Case Study: Flocculant Development
Research indicates that MMT can be integrated into flocculants to improve the removal efficiency of suspended solids from wastewater. The modified flocculants demonstrate superior performance compared to traditional agents.

Mechanism of Action

The mechanism of action of methacryloxymethyltrimethylgermane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable complexes. These interactions can affect cellular processes and pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylgermylmethylmethacrylate
  • Trimethylgermylmethyl2-methylprop-2-enoate

Uniqueness

Methacryloxymethyltrimethylgermane stands out due to its unique combination of germanium and methacryloxy functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve .

Biological Activity

Methacryloxymethyltrimethylgermane (MMTMG) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the current understanding of MMTMG's biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential applications in biomedical fields.

Chemical Structure and Properties

MMTMG is a methacrylate derivative containing a trimethylgermane moiety. Its unique structure allows it to participate in various chemical reactions essential for polymerization processes, leading to the development of antimicrobial polymers.

Antimicrobial Activity

Research indicates that MMTMG exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) of MMTMG-based polymers against various microorganisms:

MicroorganismMIC (μg/mL)
Staphylococcus aureus123
Escherichia coli370
Pseudomonas aeruginosa123
Candida albicans370
Bacillus subtilis123

These values were determined using broth dilution methods and indicate that MMTMG-based polymers are effective against both Gram-positive and Gram-negative bacteria as well as fungi .

The antimicrobial activity of MMTMG is primarily attributed to its cationic nature, which facilitates interaction with negatively charged microbial membranes. This interaction disrupts membrane integrity, leading to cell lysis and death. Studies have shown that the polymeric structures formed from MMTMG can enhance the adsorption of these polymers onto bacterial surfaces, increasing their efficacy .

Case Studies

  • Antimicrobial Polymers : A study evaluated the bactericidal and fungicidal activities of poly(MMTMG)-based materials. The results demonstrated that these materials effectively inhibited the growth of various pathogens, suggesting their potential use in medical devices and coatings .
  • Controlled Release Systems : Another investigation explored the use of MMTMG in hydrogels for controlled drug release applications. The hydrogels exhibited pH-sensitive swelling behavior and demonstrated biocompatibility with human cells, making them suitable for tissue engineering applications .
  • Dental Applications : Research has indicated that incorporating MMTMG into dental adhesives can enhance their antibacterial properties against oral pathogens such as Streptococcus mutans. This suggests a promising application in preventing dental caries .

Properties

IUPAC Name

trimethylgermylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16GeO2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYKMPSIISPSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Ge](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16GeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634516
Record name (Trimethylgermyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125668-59-9
Record name (Trimethylgermyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Approximately 225 ml of acetonitrile, 48 grams of potassium methacrylate, 2 grams of 18-crown-6 ether and 1 gram of hydroquinone was placed in a round bottom flask fitted with a condenser, stirrer, and septum inlet. The reaction mixture was heated to 80° C., using a heating mantle, and through the septum inlet approximately 45 grams of chloromethyltrimethyl germanium was added by syringe, in one aliquot. The reaction mixture was maintained for 65 hours at 80° C. with stirring. The reaction mixture was then cooled and filtered by vacuum suction through a fritted glass filter. The filtered solids were then washed with approximately 125 ml of acetonitrile and the wash filtrate combined with the first filtrate. The acetonitrile in the combined filtrate was removed by heating to 35° C. under vacuum. A 10:1 by volume mixture of n-hexane and methyl acetate was prepared. Approximately 50 ml of this mixture was added to the remaining reaction product. This combined mixture was then passed through a glass column containing 45 grams of silica adsorbent immersed in the n-hexane/methyl acetate mixture. The column was then washed with the n-hexane/methyl acetate mixture until IR analysis of the eluent showed no further trimethylgermylmethyl methacrylate. The n-hexane and methyl acetate present in the eluent were then removed under vacuum at 35° C. The remaining liquid was vacuum distilled at 4 mm Hg to yield pure trimethylgermylmethyl methacrylate (boiling point 58° C. at 4 mm Hg pressure).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
n-hexane methyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
225 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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